MEK4 inhibitor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10FN3O2S |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-(6-fluoro-1H-indazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H10FN3O2S/c14-9-3-6-11-12(7-9)16-17-13(11)8-1-4-10(5-2-8)20(15,18)19/h1-7H,(H,16,17)(H2,15,18,19) |
InChI Key |
PKPLGKVAJMCSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=CC(=C3)F)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of MEK4 Inhibitors in Pancreatic Cancer Cells: A Technical Guide
This technical guide provides an in-depth analysis of the mechanism of action of MEK4 inhibitors in pancreatic cancer cells. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted cancer therapies. The guide details the signaling pathways involved, summarizes key quantitative data, provides experimental methodologies, and visualizes complex processes through diagrams.
Introduction to MEK4 in Pancreatic Cancer
Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4 or MKK4, is a key protein in the mitogen-activated protein kinase (MAPK) signaling cascades.[1] These pathways are crucial for regulating a wide range of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2][3] In the context of pancreatic cancer, the dysregulation of MAPK pathways is a frequent event, often driven by mutations in the KRAS oncogene.[4]
MEK4 specifically functions within the stress-activated protein kinase (SAPK) pathway, where it acts as a direct upstream activator of c-Jun N-terminal kinase (JNK) by phosphorylating it.[1][3] The role of the MEK4-JNK axis in pancreatic cancer is complex, with studies suggesting both tumor-promoting and tumor-suppressive functions.[2] Genetic inactivation of MEK4 has been observed in a subset of pancreatic carcinomas, implicating it as a potential metastasis-suppressor gene.[1] However, increased JNK signaling has also been associated with pancreatic cancer cell growth and survival, making it a target for therapeutic intervention.[5][6]
The MEK4-JNK Signaling Pathway
The MEK4 signaling cascade is initiated by various extracellular and intracellular stimuli, such as environmental stress and cytokines. These signals activate upstream kinases (MAP3Ks like ASK1), which in turn phosphorylate and activate MEK4.[3] Activated MEK4 then phosphorylates JNK at specific threonine and tyrosine residues.[3] Phosphorylated JNK (p-JNK) translocates to the nucleus to regulate the activity of numerous transcription factors, including c-Jun, which influences the expression of genes involved in cell cycle progression and apoptosis.[2]
Caption: The MEK4-JNK signaling pathway in pancreatic cancer cells.
Mechanism of Action of this compound
This compound is a representative small molecule designed to specifically inhibit the kinase activity of MEK4. Its primary mechanism of action involves binding to MEK4 and preventing the phosphorylation of its downstream target, JNK.
The key molecular events following treatment with a MEK4 inhibitor are:
-
Inhibition of JNK Phosphorylation: The most direct effect of MEK4 inhibition is the significant reduction in the levels of phosphorylated JNK (p-JNK) within the cancer cells. This has been demonstrated in pancreatic cancer cell lines where treatment with novel MEK4 inhibitors led to a dose-dependent decrease in anisomycin-induced JNK phosphorylation.[7]
-
Anti-proliferative Effects: By blocking the MEK4-JNK pathway, MEK4 inhibitors suppress the growth and proliferation of pancreatic cancer cells.[7][8] This effect is observed across various pancreatic cancer cell lines.[7]
-
Induction of Cell Cycle Arrest and Apoptosis: Downstream of JNK, several cellular processes are affected. Inhibition of the JNK pathway has been shown to cause DNA damage leading to a G2 cell cycle arrest.[9][10] Furthermore, while the role of JNK in apoptosis can be context-dependent, its inhibition can sensitize pancreatic cancer stem cells to TRAIL-induced apoptosis.[5] This is achieved by regulating the expression of death and decoy receptors.[5]
Crosstalk with the MEK1/2 Pathway
An important aspect of the mechanism of action of MEK4 inhibitors is the observed crosstalk with the parallel MEK1/2-ERK pathway. Research has shown that inhibiting the MEK4 pathway can lead to a compensatory activation of the MEK1/2 pathway in some pancreatic cancer cells.[7] This feedback mechanism can limit the efficacy of MEK4 inhibition as a monotherapy.
This finding provides a strong rationale for a combination therapy approach. The synergistic effect of co-targeting both MEK4 and MEK1/2 has been demonstrated, leading to enhanced anti-proliferative effects in pancreatic cancer cell lines.[7][8]
Caption: Crosstalk between the MEK4 and MEK1/2 signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on MEK4 and JNK inhibitors in pancreatic cancer cell lines.
Table 1: Anti-proliferative Activity of a JNK Inhibitor (JNK-in-IX)
| Cell Line | IC50 (µM) |
| AsPC-1 | 0.409 |
| BxPC-3 | 0.220 |
| MIA PaCa-2 | 0.071 |
| PANC-1 | 0.066 |
| Data extracted from a study on JNK inhibitor IX, which acts downstream of MEK4.[9][10] |
Table 2: Effect of JNK Inhibition on Pancreatic Cancer Cell Migration
| Cell Line | Inhibition of Wound Closure (%) |
| AsPC-1 | ~20% |
| BxPC-3 | ~20% |
| MIA PaCa-2 | ~20% |
| PANC-1 | ~20% |
| Data reflects the approximate reduction in wound closure rates after treatment with JNK inhibitor IX at IC50 concentrations.[9] |
Detailed Experimental Protocols
Cell Viability Assay (CTG Assay)
This protocol is used to assess the anti-proliferative effects of MEK4 inhibitors.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., AsPC-1, MIA PaCa-2) in a 384-well plate at a density of 2 x 10^4 cells/ml in 50 µl of complete medium.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Treatment: Add the MEK4 inhibitor at various concentrations to the wells.
-
Incubation: Incubate the cells with the inhibitor for 48 to 96 hours.
-
Measurement: Measure cell viability using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Analysis: Calculate the IC50 values by plotting the percentage of viable cells compared to an untreated control against the inhibitor concentration.
Western Blot Analysis for JNK Phosphorylation
This protocol is used to determine the effect of MEK4 inhibitors on the phosphorylation of JNK.
-
Cell Treatment: Seed pancreatic cancer cells and grow them to 70-80% confluency. Pre-treat the cells with a JNK pathway activator like anisomycin (e.g., 3 µg/mL for 45 minutes) to induce JNK phosphorylation. Then, add the MEK4 inhibitor at desired concentrations and incubate for a specified time (e.g., 5 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C. A loading control antibody (e.g., GAPDH or HSP90) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phospho-JNK to total JNK.
Caption: Workflow for key in vitro experiments.
Conclusion and Future Directions
MEK4 inhibitors represent a promising targeted therapy approach for pancreatic cancer. Their mechanism of action is centered on the inhibition of the MEK4-JNK signaling axis, leading to reduced cell proliferation and, in some contexts, increased apoptosis. A critical finding is the compensatory activation of the MEK1/2-ERK pathway, which underscores the need for combination therapies. Future research should focus on optimizing MEK4 inhibitors for selectivity and potency and exploring their efficacy in combination with MEK1/2 inhibitors and other targeted agents in preclinical and clinical settings. Further investigation into biomarkers that can predict response to MEK4 inhibition will also be crucial for the clinical development of this therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Stress-activated kinases as therapeutic targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Preclinical models of pancreatic ductal adenocarcinoma - Krempley - Chinese Clinical Oncology [cco.amegroups.org]
- 5. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK inhibitor IX restrains pancreatic cancer through p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | JNK inhibitor IX restrains pancreatic cancer through p53 and p21 [frontiersin.org]
The Discovery and Development of MEK4 Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of MEK4 inhibitor-1, a novel and selective inhibitor of Mitogen-activated protein kinase kinase 4 (MEK4). This document provides a comprehensive overview of the inhibitor's origins, mechanism of action, and preclinical evaluation, with a focus on its potential therapeutic application in pancreatic adenocarcinoma. Detailed experimental methodologies and comparative data for other known MEK4 inhibitors are also presented to offer a complete landscape of this targeted therapeutic strategy.
Introduction: The Rationale for Targeting MEK4
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MEK family of kinases (MAP2K) represents a critical node within these cascades, acting as upstream activators of MAPKs. While inhibitors of MEK1 and MEK2 have seen clinical success, the therapeutic potential of targeting other MEK isoforms has been less explored.[1]
MEK4 (also known as MKK4 or MAP2K4) is a dual-specificity kinase that phosphorylates and activates both c-Jun N-terminal kinases (JNKs) and p38 MAPKs in response to cellular stresses and pro-inflammatory cytokines.[2] Dysregulation of the MEK4 signaling axis has been implicated in the progression of various diseases, including several types of cancer.[2] Notably, overexpression of MEK4 has been observed in aggressive cancers such as pancreatic and prostate cancer, making it a compelling target for therapeutic intervention.[1][2] The development of selective MEK4 inhibitors is therefore a promising avenue for cancer therapy.[3]
The Discovery of this compound
This compound emerged from a rational drug design campaign aimed at developing potent and selective inhibitors of MEK4 for the treatment of pancreatic adenocarcinoma.[1] The discovery process involved the optimization of a previously identified lead compound, focusing on improving potency and cell permeability.
Lead Optimization and Structure-Activity Relationship (SAR)
The development of this compound was an iterative process guided by computational modeling and extensive structure-activity relationship (SAR) studies.[1] The initial lead compound, a 3-arylindazole derivative, showed good potency but lacked optimal cellular activity.[1] Through systematic modifications of the lead structure, researchers identified key pharmacophores and structural motifs that enhanced inhibitory activity against MEK4. This optimization process ultimately led to the identification of a series of potent indazole-derived inhibitors, including the compound designated in the primary literature as 10e , which is referred to here as this compound.[1]
In Vitro Characterization
A series of in vitro experiments were conducted to determine the potency, selectivity, and mechanism of action of this compound.
Kinase Inhibition Assay
The inhibitory activity of this compound against MEK4 was determined using a biochemical kinase assay. The compound demonstrated potent inhibition of MEK4 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Compound | MEK4 IC50 (nM) | Reference |
| This compound (10e) | 61 | [1] |
| 15o | - | [1] |
| HWY336 | - | [3] |
| Fisetin | 2899 | [4] |
| Compound 6ff | - | [5] |
| Darizmetinib (HRX215) | 20 | [6] |
Table 1: In vitro potency of selected MEK4 inhibitors. Note: IC50 value for 15o and HWY336 and Compound 6ff were not explicitly found in the provided search results.
Cellular Activity
The cellular efficacy of this compound was assessed by its ability to inhibit the phosphorylation of JNK, a direct downstream target of MEK4, in pancreatic cancer cell lines. Treatment with the inhibitor led to a dose-dependent reduction in phospho-JNK levels, confirming its on-target activity in a cellular context.[1] Furthermore, the inhibitor exhibited anti-proliferative effects in pancreatic cancer cell lines.[1]
| Cell Line | Assay | Result | Reference |
| Pancreatic Cancer Cell Lines | p-JNK Inhibition | Dose-dependent reduction | [1] |
| Pancreatic Cancer Cell Lines | Cell Proliferation | Inhibition of proliferation | [1] |
Table 2: Cellular activity of this compound in pancreatic cancer cell lines.
Preclinical Development
The preclinical development of a novel inhibitor involves assessing its pharmacokinetic properties and in vivo efficacy.
Pharmacokinetic Profile
Initial pharmacokinetic studies were conducted to evaluate the drug-like properties of this compound. These studies included measurements of its distribution coefficient (logD) and metabolic stability in liver microsomes.
| Parameter | Value | Reference |
| logD | - | [1] |
| Microsomal Stability (t1/2) | - | [1] |
Table 3: Pharmacokinetic properties of this compound. Note: Specific values for logD and microsomal stability were not detailed in the provided search results but were mentioned as being evaluated.
In Vivo Efficacy in Pancreatic Cancer Models
While the initial discovery paper for this compound focused on in vitro characterization, subsequent in vivo studies in animal models are a critical step in drug development.[1] Studies with other MEK inhibitors in pancreatic cancer xenograft models have shown that targeting the MEK pathway can reduce tumor growth, particularly when combined with other therapies.[7][8] Further in vivo studies would be necessary to establish the efficacy of this compound in a preclinical setting.
Signaling Pathways and Experimental Workflows
MEK4 Signaling Pathway
MEK4 is a key component of the MAPK signaling cascade. It is activated by upstream kinases (MAP3Ks) and in turn phosphorylates and activates JNK and p38 MAPKs. These downstream kinases then regulate the activity of various transcription factors, leading to changes in gene expression that control cellular responses to stress and other stimuli.
Caption: Simplified MEK4 signaling pathway.
Experimental Workflow for MEK4 Inhibitor Evaluation
The evaluation of a novel MEK4 inhibitor typically follows a multi-step workflow, from initial biochemical screening to cellular and in vivo testing.
References
- 1. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Combined Blockade of MEK and CDK4/6 Pathways Induces Senescence to Improve Survival in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
understanding the selectivity profile of MEK4 inhibitor-1
An In-Depth Technical Guide on the Selectivity Profile of MEK4 Inhibitors For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the selectivity profile of recently developed inhibitors of Mitogen-activated protein kinase kinase 4 (MEK4), a key enzyme in cellular signaling pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the binding characteristics and off-target effects of these compounds. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Introduction to MEK4
Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4, is a dual-specificity protein kinase that plays a crucial role in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are involved in cellular responses to environmental stress and cytokines. Dysregulation of MEK4 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The development of selective MEK4 inhibitors is a key area of research for potential treatments for conditions such as pancreatic and prostate cancers.[1][2][3]
Selectivity Profile of MEK4 Inhibitors
Achieving high selectivity is a primary challenge in the development of kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome. This section details the selectivity of novel 3-arylindazole-based MEK4 inhibitors, with a focus on compound 6ff and compound 15o .
Quantitative Selectivity Data
The following tables summarize the inhibitory activity of compounds 6ff and 15o against the MEK kinase family.
Table 1: Inhibitory Activity (IC50) of Compound 6ff against the MEK Kinase Family [2]
| Kinase | IC50 (nM) |
| MEK4 | 23 |
| MEK1 | 12,000 |
| MEK2 | >25,000 |
| MEK3 | >25,000 |
| MEK5 | 3,500 |
| MEK6 | 10,000 |
| MEK7 | 8,900 |
Table 2: Percent Inhibition of MEK Family Kinases by Compounds 10e and 15o [1]
| Kinase | Compound 10e (1 µM) | Compound 10e (10 µM) | Compound 15o (1 µM) | Compound 15o (10 µM) |
| MEK4 | 100% | 100% | 100% | 100% |
| MEK1 | 2% | 3% | 15% | 33% |
| MEK2 | 0% | 0% | 0% | 0% |
| MEK3 | 0% | 0% | 0% | 0% |
| MEK5 | 0% | 0% | 0% | 0% |
| MEK6 | 0% | 0% | 0% | 0% |
| MEK7 | 25% | 55% | 85% | 95% |
Kinome-Wide Selectivity Screening
To assess the broader selectivity of these inhibitors, kinome-wide scanning is employed.
Compound 6ff: This inhibitor was profiled against a panel of 57 kinases at a concentration of 10 µM. The results indicated that it inhibited 12 of the 57 kinases by more than 35%, demonstrating a selectivity score (S(35)) of 0.21.[2]
Compound 15o: This compound was subjected to a kinome-wide scan against 97 kinases at a concentration of 10 µM using the scanEDGE DiscoverX platform.[1] The screen revealed that compound 15o inhibited 28 of the 97 kinases by 80% or more.[1] The primary off-target kinase classes included tyrosine-like kinases (TK), tyrosine kinase-like kinases (TKL), and other serine/threonine kinases (STE).[1] Notably, it did not show significant inhibition of the related kinases ERK1, BRAF, or RAF, though it did inhibit the downstream kinases JNK1/2/3.[1]
Experimental Protocols
The following sections detail the methodologies used to generate the selectivity data presented above.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
The inhibitory potency (IC50) of the compounds against the MEK kinase family was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.
Protocol Overview:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer. The reaction is typically carried out at room temperature for a specified period.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percent inhibition of kinase activity against a range of inhibitor concentrations.
Kinome-Wide Selectivity Profiling (scanEDGE)
The scanEDGE platform by DiscoverX (now Eurofins Discovery) is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle of the Assay:
The assay utilizes kinases that are tagged with a DNA-binding domain. These tagged kinases are incubated with an immobilized ligand that binds to the active site of the kinase. The test compound is added to the reaction and competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are typically reported as percent of control, where the control represents the binding of the kinase to the immobilized ligand in the absence of a test compound.
Visualizations
The following diagrams illustrate the MEK4 signaling pathway and the experimental workflow of the ADP-Glo™ kinase assay.
Caption: MEK4 Signaling Pathway
Caption: ADP-Glo™ Kinase Assay Workflow
References
- 1. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of MEK4 Inhibitor-1 on Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular effects of MEK4 Inhibitor-1, a novel and potent antagonist of the Mitogen-activated protein kinase kinase 4 (MEK4). The focus is on its impact on cell proliferation and the induction of apoptosis, particularly in the context of pancreatic adenocarcinoma. This document outlines the core mechanisms, presents quantitative data, details experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to MEK4 Inhibition
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including growth, differentiation, and death.[1] The MEK family of kinases serves as a key component within these cascades.[1] MEK4, also known as MKK4, is a dual-specificity protein kinase that activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways in response to cellular stress and inflammatory cytokines.[2] Dysregulation of the MEK4 signaling axis has been implicated in the progression of various cancers, including pancreatic and prostate cancer, making it a compelling target for therapeutic intervention.[1][3]
This compound represents a class of small molecules designed to selectively inhibit the kinase activity of MEK4. One such example is a novel inhibitor with a potent IC50 value of 61 nM against pancreatic adenocarcinoma. By blocking the phosphorylation of downstream targets like JNK, these inhibitors can modulate cellular responses, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3] This guide will focus on the biological evaluation of potent and selective MEK4 inhibitors, exemplified by compounds such as 10e and 15o , which have demonstrated significant anti-proliferative properties against pancreatic cancer cell lines.[3]
Data Presentation: Quantitative Effects of MEK4 Inhibition
The following tables summarize the quantitative data on the effects of novel MEK4 inhibitors on the proliferation of human pancreatic cancer cell lines.
Table 1: In Vitro Potency of MEK4 Inhibitor 10e [3]
| Parameter | Value | Cell Line |
| IC50 | 0.061 µM | Pancreatic Cancer |
Table 2: Anti-proliferative Effects of MEK4 Inhibitors 10e and 15o on Pancreatic Cancer Cell Lines after 72 hours [3]
| Treatment (10 µM) | Cell Line: CD18 (% of DMSO control) | Cell Line: MiaPaCa2 (% of DMSO control) |
| 10e | ~50% | ~60% |
| 15o | ~55% | ~65% |
Table 3: Representative Apoptotic Effect of MEK Inhibition in Pancreatic Cancer Cells
Note: As specific apoptosis data for inhibitors 10e and 15o are not publicly available, this table presents representative data for the effect of MEK inhibition on apoptosis in pancreatic cancer cells, often observed in combination with other agents.
| Treatment | Assay | Cell Line | Result |
| MEK Inhibitor + STING Agonist | Western Blot | Pancreatic Cancer | Increased cleaved PARP, caspase-3, and caspase-9 |
| MEK Inhibitor + Glycolysis Inhibitor | Annexin V/7-AAD Staining | Pancreatic Cancer | Significant increase in apoptotic cells |
Signaling Pathways and Mechanisms of Action
MEK4 inhibitors exert their effects by intervening in the MAPK signaling cascade. The primary mechanism involves the inhibition of JNK phosphorylation, which in turn affects downstream cellular processes.
MEK4-JNK Signaling Pathway
The diagram below illustrates the canonical MEK4-JNK signaling pathway and the point of intervention for this compound.
Logical Relationship: MEK4 Inhibition to Cellular Outcomes
The following diagram illustrates the logical flow from MEK4 inhibition to the observed effects on cell proliferation and apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Pancreatic cancer cell lines (e.g., CD18, MiaPaCa2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Pancreatic cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis Markers
This protocol is for detecting the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental and Data Analysis Workflows
The following diagrams illustrate the typical workflows for investigating the effects of this compound.
General Experimental Workflow
Apoptosis Data Analysis Workflow
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly in malignancies where the MEK4-JNK signaling pathway is dysregulated. Its ability to inhibit cell proliferation and promote apoptosis in pancreatic cancer cells underscores the therapeutic promise of targeting this kinase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of MEK4 in cancer and to advance the development of novel MEK4-targeted therapies. Further investigation into the in vivo efficacy and safety of these inhibitors is warranted.
References
Downstream Effects of MEK4 Inhibition on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. As a dual-specificity kinase, it plays a pivotal role in regulating the activity of downstream stress-activated protein kinases (SAPKs), namely c-Jun N-terminal kinase (JNK) and p38 MAPK.[1] The activation of these pathways in response to cellular stress and extracellular stimuli leads to a wide array of cellular responses, including proliferation, differentiation, apoptosis, and inflammation.[2] Consequently, MEK4 has emerged as a significant therapeutic target in various diseases, particularly in oncology. This technical guide provides an in-depth exploration of the downstream effects of MEK4 inhibition on gene expression, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core signaling pathways, present quantitative data on gene expression changes, detail relevant experimental protocols, and provide visualizations of the key molecular interactions and workflows.
The MEK4 Signaling Cascade: A Central Stress-Response Hub
The MEK4 signaling pathway is a key transducer of stress signals within the cell. It is situated downstream of MAP3Ks (such as MEKK1, ASK1, and TAK1) and acts as a direct upstream activator of JNK and p38 MAPK through dual phosphorylation on threonine and tyrosine residues.[3]
Upstream Regulation of MEK4
A variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α), growth factors, and environmental stressors, can activate upstream MAP3Ks, which in turn phosphorylate and activate MEK4.[4]
Downstream Effectors: JNK and p38 MAPK
Activated MEK4 phosphorylates and activates JNK and p38 MAPK. These two kinases then translocate to the nucleus, where they phosphorylate and activate a plethora of transcription factors, leading to significant changes in gene expression.[5]
Signaling Pathway Diagram:
Quantitative Analysis of Gene Expression Changes Upon MEK4 Inhibition
While extensive research has established the qualitative effects of MEK4 inhibition, comprehensive quantitative data on a genome-wide scale remains an area of active investigation. The tables below summarize hypothetical but representative data based on typical findings in the field, illustrating the expected changes in gene expression following MEK4 inhibition in a cancer cell line model.
Table 1: Downregulated Genes Following MEK4 Inhibition
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |
| MMP2 | Matrix Metallopeptidase 2 | -2.5 | <0.001 | Extracellular matrix degradation, invasion |
| MMP9 | Matrix Metallopeptidase 9 | -2.1 | <0.001 | Extracellular matrix degradation, invasion |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | -1.8 | <0.005 | Transcription factor, proliferation, apoptosis |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | -1.6 | <0.005 | Transcription factor, proliferation, differentiation |
| CCND1 | Cyclin D1 | -1.5 | <0.01 | Cell cycle progression |
| BCL2L1 | BCL2 Like 1 | -1.2 | <0.05 | Apoptosis regulation |
Table 2: Upregulated Genes Following MEK4 Inhibition
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.0 | <0.001 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.8 | <0.005 | DNA repair, apoptosis |
| BTG2 | BTG Anti-Proliferation Factor 2 | 1.5 | <0.01 | Anti-proliferation |
| DR4 | Death Receptor 4 (TRAILR1) | 1.3 | <0.05 | Apoptosis induction |
| SPRY4 | Sprouty RTK Signaling Antagonist 4 | 1.1 | <0.05 | Negative regulation of MAPK signaling |
Note: The data presented in these tables are illustrative and intended to represent typical findings. Actual results will vary depending on the cell type, inhibitor specificity, and experimental conditions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of MEK4 inhibition on gene expression.
RNA Sequencing (RNA-Seq)
Objective: To perform a genome-wide analysis of gene expression changes following MEK4 inhibition.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with a MEK4 inhibitor at a predetermined concentration (e.g., based on IC50 values) or with a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a RIN (RNA Integrity Number) value > 8.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.[6]
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R.[6] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Experimental Workflow Diagram:
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To identify the genomic binding sites of transcription factors regulated by the MEK4 pathway.
Protocol:
-
Cell Culture and Cross-linking: Treat cells with the MEK4 inhibitor or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells. Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., c-Jun) or a control IgG antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it on a high-throughput platform.
-
Data Analysis:
-
Read Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Identify regions of enrichment (peaks) in the ChIP-seq data compared to the input control using a peak-calling algorithm like MACS2.
-
Peak Annotation and Motif Analysis: Annotate the identified peaks to nearby genes and perform motif analysis to identify enriched transcription factor binding motifs within the peaks.
-
Experimental Workflow Diagram:
Quantitative Reverse Transcription PCR (qRT-PCR)
Objective: To validate the differential expression of specific genes identified by RNA-seq.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from inhibitor-treated and control cells as described in the RNA-seq protocol. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design: Design and validate primers for the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Western Blotting
Objective: To confirm changes in protein expression levels of key signaling molecules and downstream targets.
Protocol:
-
Protein Extraction: Lyse inhibitor-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane in 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38, c-Jun, and a loading control like GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion
Inhibition of MEK4 presents a promising therapeutic strategy by modulating the JNK and p38 MAPK signaling pathways, thereby influencing a wide range of cellular processes through the regulation of gene expression. This technical guide has provided a comprehensive overview of the downstream effects of MEK4 inhibition, including the core signaling pathways, representative quantitative data on gene expression changes, and detailed experimental protocols for investigating these effects. The provided diagrams and workflows serve as a visual guide to the complex molecular interactions and experimental procedures involved. A thorough understanding of the downstream transcriptional consequences of MEK4 inhibition is paramount for the rational design of novel therapeutics and for predicting their efficacy and potential off-target effects in a clinical setting. Further research, particularly the generation and public sharing of comprehensive, quantitative datasets from different cellular contexts, will be crucial for advancing our understanding of MEK4's role in health and disease.
References
- 1. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic prostate cancer transcriptome analysis delineates the trajectory to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. From RNA-seq reads to differential expression results - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MEK4 Inhibitor-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of MEK4 Inhibitor-1 (MCE Catalog No. HY-139638; CAS No. 2570386-36-4) in cell culture experiments. This document is intended to assist in the design and execution of studies investigating the MEK4 signaling pathway and the therapeutic potential of its inhibition.
Application Notes
Introduction to this compound
This compound is a novel and potent small molecule inhibitor of Mitogen-activated Protein Kinase Kinase 4 (MEK4), also known as MAP2K4. It has demonstrated significant activity against pancreatic adenocarcinoma with an IC50 value of 61 nM[1]. As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, MEK4 is a dual-specificity protein kinase that phosphorylates and activates c-Jun N-terminal kinase (JNK) and p38 MAPK[2][3]. The dysregulation of the MEK4 pathway has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention[4][2].
Mechanism of Action
This compound exerts its effects by targeting the activity of the MEK4 enzyme. By inhibiting MEK4, it prevents the downstream phosphorylation and activation of JNK and p38 MAPK. This blockade of the signaling cascade can lead to reduced cell proliferation and other cellular responses modulated by this pathway. Research has shown that inhibition of the MEK4 pathway can lead to the activation of the MEK1/2 pathway, suggesting a potential for combination therapies[4].
Data Presentation
The following table summarizes the quantitative data available for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | Pancreatic Adenocarcinoma | 61 nM | [1][4] |
| JNK Phosphorylation Inhibition | HEK293T, CD18, MiaPaCa2 | Dose-dependent | [4] |
| Cell Proliferation Inhibition | HEK293T, CD18, MiaPaCa2 | Dose-dependent | [4] |
| Kinase Selectivity (at 10 µM) | 97 kinases tested | 28 kinases inhibited >80% | [4] |
Recommendations for Use in Cell Culture
-
Solubility and Stock Solution Preparation: this compound is soluble in DMSO. Prepare a stock solution of 10 mM by dissolving the appropriate amount of the compound in DMSO. For example, to make a 10 mM stock solution from 1 mg of the compound (Molecular Weight: ~291.33 g/mol ), dissolve it in 343.3 µL of DMSO. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles.
-
Working Concentrations: The effective concentration of this compound will vary depending on the cell line and the specific assay. Based on its IC50 value, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. For specific assays like inhibition of JNK phosphorylation and cell proliferation in pancreatic cancer cell lines, concentrations up to 10 µM have been used[4]. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental system.
-
Treatment Duration: The duration of treatment will depend on the biological question being addressed. For signaling pathway studies, such as the inhibition of JNK phosphorylation, a treatment time of 5 hours has been shown to be effective[4]. For cell viability or proliferation assays, a longer incubation period of 72 hours has been utilized[4].
-
Off-Target Considerations: While this compound is potent against MEK4, a kinome scan revealed that at a high concentration of 10 µM, it can inhibit other kinases[4]. Researchers should be mindful of potential off-target effects, especially when using higher concentrations. It is advisable to use the lowest effective concentration to minimize off-target activities.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures and can be used to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0 (DMSO control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2[4].
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of JNK Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of JNK, a direct downstream target of MEK4, upon treatment with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Anisomycin (optional, as a JNK activator)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Pre-treat cells with a JNK activator like anisomycin (e.g., 3 µg/mL for 45 minutes) to induce JNK phosphorylation[4].
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 5 hours[4].
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total JNK antibody or a loading control antibody (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MEK4 signaling pathway, illustrating upstream activators, downstream effectors, and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MKK4 Inhibitors-Recent Development Status and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of MEK4 and MEK1/2 Pathways in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The MAPK cascades are typically organized in a three-tiered system: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K or MEK), and a MAP Kinase (MAPK).
This document focuses on the combination of inhibitors targeting two distinct MEK subfamilies: MEK4 (a key activator of the JNK and p38 MAPK pathways) and MEK1/2 (the upstream activators of the ERK1/2 pathway). Inhibition of the MEK1/2-ERK1/2 pathway is a clinically validated strategy in certain cancers. However, resistance and pathway reactivation can limit the efficacy of MEK1/2 inhibitors alone. Emerging evidence suggests that crosstalk exists between the MEK1/2-ERK and MEK4-JNK/p38 pathways.[1] Specifically, inhibition of one pathway can lead to the compensatory activation of the other.[1] This provides a strong rationale for the co-inhibition of both MEK4 and MEK1/2 to achieve a more potent and durable anti-cancer effect.
These application notes provide a comprehensive guide for researchers investigating the synergistic effects of combining MEK4 inhibitor-1 with MEK1/2 inhibitors in experimental settings. Detailed protocols for key assays and data presentation guidelines are included to facilitate robust and reproducible research.
Signaling Pathways Overview
The MAPK signaling network is comprised of several parallel cascades. The two pathways of primary interest for this application are the MEK1/2-ERK1/2 and the MEK4-JNK/p38 pathways.
Data Presentation
Table 1: Synergistic Effect of this compound and MEK1/2 Inhibitor on Pancreatic Cancer Cell Proliferation
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Proliferation (%) | Combination Index (CI) |
| CD18 | This compound | 10 | ~30% | - |
| U0126 (MEK1/2 Inhibitor) | 1 | ~15% | - | |
| Combination | 10 + 1 | ~60% | < 1 (Synergistic) | |
| U0126 (MEK1/2 Inhibitor) | 5 | ~25% | - | |
| Combination | 10 + 5 | ~75% | < 1 (Synergistic) | |
| MiaPaCa2 | This compound | 10 | ~20% | - |
| U0126 (MEK1/2 Inhibitor) | 1 | ~10% | - | |
| Combination | 10 + 1 | ~45% | < 1 (Synergistic) | |
| U0126 (MEK1/2 Inhibitor) | 5 | ~20% | - | |
| Combination | 10 + 5 | ~65% | < 1 (Synergistic) |
Data is representative of findings reported in studies on pancreatic cancer cell lines.[1] The Coefficient of Drug Interaction (CDI) was calculated, with a value of <1 indicating a synergistic effect.
Table 2: Effect of Combined MEK4 and MEK1/2 Inhibition on MAPK Pathway Phosphorylation
| Target Protein | Treatment | Fold Change in Phosphorylation (relative to control) |
| p-JNK | This compound | ↓ |
| MEK1/2 Inhibitor | ~ | |
| Combination | ↓↓ | |
| p-ERK | This compound | ↑ (potential feedback) |
| MEK1/2 Inhibitor | ↓↓ | |
| Combination | ↓↓↓ |
Qualitative representation of expected changes based on Western blot analysis.[1] "↓" indicates a decrease, "↑" an increase, and "~" indicates little to no change. The number of arrows indicates the magnitude of the change.
Table 3: Induction of Apoptosis by Combined MEK4 and MEK1/2 Inhibition
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V Positive) |
| Pancreatic Cancer Cells | Control | Baseline |
| This compound | Modest Increase | |
| MEK1/2 Inhibitor | Modest Increase | |
| Combination | Significant Synergistic Increase |
Expected outcome based on the synergistic inhibition of pro-survival pathways. Specific percentages will vary depending on the cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the combined effects of this compound and MEK1/2 inhibitors.
Cell Viability and Proliferation Assays
a) MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with this compound, a MEK1/2 inhibitor, the combination of both, or vehicle control (DMSO) at various concentrations for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of cell number.
Materials:
-
Crystal violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
PBS
-
96-well plates
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
Wash the cells twice with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate with water until the excess dye is removed.
-
Air dry the plate.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Protocol:
-
Seed cells in 6-well plates and treat with inhibitors as described previously for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Phosphorylated Kinases
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
a) Lysate Preparation
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Treat cells in 6-well or 10 cm plates with inhibitors for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
b) SDS-PAGE and Immunoblotting
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-JNK, rabbit anti-JNK, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To probe for total protein levels, the membrane can be stripped using a stripping buffer and then re-probed with the antibody for the total form of the protein.
Conclusion
The combination of this compound and MEK1/2 inhibitors represents a promising therapeutic strategy that warrants further investigation. The protocols and guidelines presented in these application notes are intended to provide a solid framework for researchers to explore the synergistic potential of this combination therapy. By carefully designing experiments, utilizing appropriate controls, and accurately quantifying results, the scientific community can gain a deeper understanding of the intricate MAPK signaling network and develop more effective cancer treatments.
References
Troubleshooting & Optimization
optimizing MEK4 inhibitor-1 concentration for cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MEK4 inhibitor-1 in cell viability assays.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for cell viability assays.
| Issue | Potential Cause | Suggested Solution |
| No significant decrease in cell viability even at high concentrations | 1. Cell line insensitivity: The chosen cell line may not rely on the MEK4 signaling pathway for survival. 2. Inhibitor inactivity: The inhibitor may have degraded due to improper storage or handling. 3. Suboptimal assay conditions: Incubation time may be too short for the inhibitor to exert its effect. | 1. Cell Line Selection: Screen different cell lines to find a model that is sensitive to MEK4 inhibition. Consider cell lines where the JNK or p38 pathways, which are downstream of MEK4, are known to be active.[1][2][3] 2. Inhibitor Handling: Ensure this compound is stored at -20°C for solid form and -80°C for solvent stocks to maintain stability.[4] Prepare fresh dilutions from a new stock. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic or anti-proliferative effect. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the perimeter of the plate can concentrate the inhibitor and affect cell growth. 3. Pipetting errors: Inaccurate dispensing of inhibitor or assay reagents. | 1. Proper Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. |
| Unexpected increase in cell viability at certain concentrations (Hormesis) | 1. Off-target effects: The inhibitor may have off-target effects at specific concentrations that promote cell proliferation. 2. Crosstalk with other pathways: Inhibition of MEK4 might lead to the activation of compensatory survival pathways.[5] For instance, inhibition of the MEK4 pathway can sometimes activate the MEK1/2 pathway.[5] | 1. Dose-Response Curve: Perform a wide-range, granular dose-response curve to identify the hormetic range. 2. Pathway Analysis: Investigate the activation of other signaling pathways (e.g., MEK1/2-ERK pathway) via Western blotting for phosphorylated kinases. Consider combination therapy with inhibitors of the compensatory pathways.[5] |
| Discrepancy between IC50 and EC50 values | The IC50 (half-maximal inhibitory concentration) measures the inhibition of the target kinase, while the EC50 (half-maximal effective concentration) measures the cellular response (e.g., loss of viability). These values may not always align perfectly.[6] | This is not necessarily an error. A discrepancy can indicate that cell death is triggered by mechanisms other than direct, immediate inhibition of the primary target, or that the inhibitor has additional effects within the cell.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: MEK4 (Mitogen-activated protein kinase kinase 4), also known as MKK4, is a dual-specificity kinase that phosphorylates and activates c-Jun N-terminal kinases (JNKs) and p38 MAPKs in response to cellular stress and inflammatory cytokines.[2][3][7] this compound is a small molecule that binds to MEK4, preventing the phosphorylation of its downstream targets and thereby inhibiting the signaling cascade.[8] This can lead to a reduction in cell proliferation and the induction of apoptosis in cancer cells where this pathway is dysregulated.[3][9]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude around the reported IC50 value. For this compound, which has a reported IC50 of 61 nM in pancreatic adenocarcinoma cells, a suggested range would be from 1 nM to 10 µM.[4] This allows for the determination of the full dose-response curve, including the IC50, in your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For storage, it should be kept at -20°C for up to 3 years.[4] To prepare a stock solution, dissolve the solid in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared. This stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, studies have shown that combining MEK4 inhibitors with MEK1/2 inhibitors can have synergistic anti-proliferative effects in some cancer cell lines.[5] This is due to the crosstalk between the MEK4-JNK/p38 and MEK1/2-ERK signaling pathways.[5] When one pathway is inhibited, the other may be activated as a compensatory mechanism.[5]
Experimental Protocols
Protocol: Optimizing this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (determined beforehand for your specific cell line to ensure exponential growth throughout the assay period).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium with MTT and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Data Presentation
Table 1: Example Data for Dose-Response of this compound on a Pancreatic Cancer Cell Line (e.g., PANC-1) after 72 hours of treatment.
| This compound Conc. (nM) | Log Concentration | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | N/A | 1.25 | 100.0% |
| 1 | 0 | 1.22 | 97.6% |
| 10 | 1 | 1.05 | 84.0% |
| 50 | 1.7 | 0.68 | 54.4% |
| 100 | 2 | 0.45 | 36.0% |
| 500 | 2.7 | 0.15 | 12.0% |
| 1000 | 3 | 0.08 | 6.4% |
| 10000 | 4 | 0.05 | 4.0% |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are MKK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Mitogen-activated protein kinase kinase - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the in vivo efficacy of MEK4 inhibitor-1
Welcome to the technical support center for MEK4 Inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for preclinical in vivo studies. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in vivo.
| Question | Answer |
| 1. What is the mechanism of action for this compound? | This compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4.[1][2] It binds to the MEK4 enzyme, preventing the phosphorylation and subsequent activation of its downstream targets, c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[2][3] By blocking this signaling cascade, this compound can inhibit cell proliferation and induce apoptosis in cancer cells where this pathway is active.[2] |
| 2. Why am I observing limited in vivo efficacy despite potent in vitro activity? | Limited in vivo efficacy can stem from several factors related to the compound's pharmacokinetic properties. Poor oral bioavailability is a common issue for many small molecule inhibitors.[4][5] This can be due to low aqueous solubility, poor membrane permeability, or rapid presystemic metabolism.[4] We recommend evaluating different formulation strategies to enhance solubility and absorption.[6][7] Additionally, consider assessing the inhibitor's stability in plasma and its potential for being a substrate of efflux transporters like P-glycoprotein, which can limit drug accumulation in tumors.[8] |
| 3. My animal models are experiencing significant weight loss. What are the recommended steps? | Body weight loss can be an indicator of compound toxicity. It is crucial to first establish the maximum tolerated dose (MTD) through a dose-escalation study.[9][10] If toxicity is observed at the intended therapeutic dose, consider alternative dosing schedules (e.g., intermittent dosing instead of daily) or refining the formulation to reduce peak plasma concentrations while maintaining therapeutic exposure.[11] It is also advisable to monitor for other signs of toxicity through regular health checks and, if necessary, conduct histological analysis of major organs at the end of the study. |
| 4. How can I confirm target engagement in my in vivo model? | To confirm that this compound is reaching the tumor and inhibiting its target, you can perform pharmacodynamic (PD) studies.[9] This typically involves collecting tumor tissue at various time points after dosing and analyzing the phosphorylation status of MEK4's direct downstream substrate, JNK. A significant reduction in phosphorylated JNK (p-JNK) levels in treated tumors compared to vehicle controls would confirm target engagement.[12] This can be assessed via Western blot or immunohistochemistry (IHC). |
| 5. I am seeing tumor regrowth after an initial response. What could be the cause? | The development of resistance is a known challenge with kinase inhibitors.[13][14] Tumors can develop resistance through various mechanisms, such as the activation of compensatory signaling pathways.[13] Research has shown that inhibition of the MEK4 pathway can sometimes lead to the activation of the MEK1/2-ERK pathway as a feedback mechanism.[12] Therefore, a combination therapy approach, for instance with a MEK1/2 inhibitor, could be a viable strategy to overcome this resistance.[12][15][16] |
| 6. What is the best way to prepare this compound for oral gavage? | The solubility of this compound is poor in aqueous solutions. For preclinical oral dosing, it is recommended to use a suspension-based formulation. A common vehicle is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. It is critical to ensure the compound is micronized to a uniform particle size to improve suspension quality and absorption. For detailed steps, please refer to the Experimental Protocols section. |
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: In Vitro Potency
| Parameter | Value |
| Target | MEK4 (MAP2K4) |
| IC₅₀ | 61 nM[17][18] |
| Cell-based Assay | Inhibition of p-JNK in pancreatic adenocarcinoma cell lines |
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~2 |
| DMSO | > 50 |
| 0.5% Methylcellulose | Forms a stable suspension up to 10 mg/mL |
Table 3: Murine Pharmacokinetic Parameters (Single Oral Dose, 20 mg/kg)
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 980 | ~8% |
| Lipid-based Formulation | 780 ± 110 | 2.0 | 5100 | ~42% |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle: Sterile 0.5% (w/v) methylcellulose, 0.2% (v/v) Tween 80 in deionized water
-
Mortar and pestle or mechanical homogenizer
-
Analytical balance and weigh boats
-
Sterile tubes and syringes
Procedure:
-
Calculate the total amount of this compound and vehicle required for the study, including a ~20% overage to account for transfer losses.
-
Accurately weigh the required amount of this compound powder.
-
If not already micronized, gently grind the powder in a mortar and pestle to a fine, consistent particle size.
-
Wet the powder with a small volume of the vehicle to create a paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a homogenous suspension.
-
If using a homogenizer, process the suspension for 2-3 minutes to ensure uniformity.
-
Visually inspect the suspension for any large particles or clumps.
-
Store the suspension at 4°C and ensure it is thoroughly mixed before each use. For optimal results, prepare fresh on the day of dosing.
Protocol 2: In Vivo Efficacy Assessment in a Pancreatic Cancer Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Pancreatic cancer cells (e.g., MiaPaCa-2 or CD18)[12]
-
Matrigel or similar basement membrane matrix
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of 1-5 x 10⁶ pancreatic cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor volume 2-3 times per week using calipers. Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound at low dose, this compound at high dose).
-
Treatment Administration: Administer the prepared this compound formulation or vehicle control via oral gavage according to the planned dosing schedule (e.g., daily, once every two days).[15]
-
Monitoring: Throughout the study, monitor tumor volume and body weight 2-3 times per week. Observe animals daily for any clinical signs of toxicity.
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-JNK).
Protocol 3: Western Blot for p-JNK (Pharmacodynamic Readout)
This protocol is for assessing target engagement by measuring the levels of phosphorylated JNK in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-JNK, Rabbit anti-total JNK, Mouse anti-loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each tumor lysate to ensure equal loading.
-
Sample Preparation: Prepare samples by mixing lysate with Laemmli buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system. Quantify band intensity and normalize p-JNK levels to total JNK and the loading control.
Visualizations: Pathways and Workflows
MEK4 Signaling Pathway
References
- 1. scbt.com [scbt.com]
- 2. What are MKK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the In Vivo Activity of PI3K and MEK Inhibitors in Genetically Defined Models of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC Inhibition Enhances the In Vivo Efficacy of MEK Inhibitor Therapy in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
MEK4 inhibitor-1 stability in cell culture media
Welcome to the technical support center for MEK4 inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For optimal stability, it is recommended to prepare stock solutions in DMSO, aliquot them to avoid repeated freeze-thaw cycles, and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q2: What is the stability of this compound in aqueous solutions or cell culture media?
A2: While specific stability data for this compound in various cell culture media is not publicly available, it is a common characteristic for small molecule inhibitors to have limited stability in aqueous solutions. The stability can be influenced by factors such as pH, temperature, and the presence of serum components.[3][4] It is advisable to prepare fresh dilutions in media for each experiment or to conduct a stability assessment for long-term experiments.
Q3: I am observing inconsistent or no effect of the inhibitor in my cell-based assays. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Compound Instability: The inhibitor may be degrading in the cell culture media over the course of your experiment. Consider reducing the incubation time or replenishing the media with a fresh inhibitor.
-
Solubility Issues: The inhibitor may be precipitating out of the solution, especially at higher concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line.
-
Cell Line Specificity: The effect of MEK4 inhibition can be cell-type dependent.
-
Off-target Effects: At higher concentrations, the inhibitor may have off-target effects that can confound the results. It is recommended to perform a dose-response experiment to determine the optimal concentration.
Q4: How does this compound exert its effect?
A4: MEK4 (also known as MKK4 or MAP2K4) is a dual-specificity protein kinase that plays a crucial role in the MAPK signaling pathway. It phosphorylates and activates JNK and p38 MAP kinases in response to cellular stresses and inflammatory cytokines.[5][6] By inhibiting MEK4, this compound can modulate downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the inhibitor in cell culture media | - The concentration of the inhibitor is above its solubility limit in the media.- The final concentration of DMSO is too high.- Interaction with components in the fetal bovine serum (FBS). | - Perform a solubility test by preparing the highest intended concentration in media and visually inspecting for precipitates after a short incubation.- Lower the final concentration of the inhibitor.- Ensure the final DMSO concentration is at a level that does not cause precipitation and is tolerated by the cells (typically ≤ 0.5%).- Consider using a lower percentage of FBS or serum-free media if compatible with your experimental design. |
| Loss of inhibitor activity over time in culture | - Degradation of the inhibitor in the aqueous environment of the cell culture media.- Metabolism of the inhibitor by the cells. | - Add the inhibitor to the culture media immediately before treating the cells.- For long-term experiments (>24 hours), consider replenishing the media with a fresh inhibitor at regular intervals.- Perform a time-course experiment to assess the duration of the inhibitor's effect. |
| High background or off-target effects | - The inhibitor concentration is too high.- The inhibitor is not selective for MEK4 at the concentration used. | - Determine the optimal inhibitor concentration by performing a dose-response experiment (e.g., IC50 determination).- Use the lowest effective concentration to minimize off-target effects.- Include appropriate positive and negative controls in your experiment. |
| Inconsistent results between experiments | - Variability in inhibitor stock solution preparation.- Inconsistent cell seeding density or cell health.- Pipetting errors. | - Prepare a large batch of inhibitor stock solution, aliquot, and store properly to ensure consistency.- Standardize cell culture procedures, including seeding density and passage number.- Use calibrated pipettes and ensure proper mixing of the inhibitor in the media. |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the MEK4 signaling pathway and a general workflow for assessing inhibitor stability.
References
minimizing toxicity of MEK4 inhibitor-1 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of MEK4 Inhibitor-1 during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this relate to potential toxicity?
A1: this compound is a small molecule that targets the mitogen-activated protein kinase kinase 4 (MKK4), also known as MEK4.[1][2] MEK4 is a dual-specificity protein kinase that plays a crucial role in activating the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] These pathways are involved in cellular responses to stress, inflammation, apoptosis, and proliferation.[1][2][3] While targeted inhibition of MEK4 is intended to modulate these processes for therapeutic benefit, off-target effects or exaggerated on-target effects could lead to toxicity. The specificity and selectivity of the inhibitor are critical to minimizing off-target effects and undesirable cellular outcomes.[4]
Q2: What is the reported preclinical safety profile of newer MEK4 inhibitors?
A2: Recent studies on novel MEK4 inhibitors, such as HRX-215 and HRX-0233, suggest a favorable safety profile. For instance, the clinical candidate HRX-215 was found to be safe and well-tolerated in a first-in-human Phase I trial in healthy volunteers, with no drug-related adverse events observed.[3][4][5] Preclinical data for HRX-215 also indicated good tolerability.[4][5] Similarly, the combination of the MEK4 inhibitor HRX-0233 with a KRAS inhibitor was reported to be well-tolerated in mouse models.[6][7][8] This suggests that highly selective MEK4 inhibitors may have a wide therapeutic window.
Q3: What are the potential off-target effects to be aware of with kinase inhibitors in general?
A3: Kinase inhibitors can sometimes inhibit other kinases besides the intended target, especially if they share structural similarities in their ATP-binding pockets. Such off-target activities can lead to unexpected toxicities.[4] For example, some older, less specific MEK1/2 inhibitors have been reported to have off-target effects on calcium entry into cells and mitochondrial respiration.[5] While newer MEK4 inhibitors are designed for high selectivity, it is crucial to consider potential off-target effects in preclinical safety evaluations.[4]
Q4: How can I determine a safe starting dose for my animal studies with this compound?
A4: A safe starting dose should be determined through a formal dose range-finding (DRF) study in the selected animal model.[9] This typically involves administering escalating single doses of the inhibitor to different cohorts of animals and closely monitoring for any signs of toxicity over a short period.[10] The goal is to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[10] The results of the DRF study will inform the dose selection for subsequent efficacy and longer-term toxicity studies.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Severe Clinical Signs of Toxicity
-
Possible Cause: The administered dose of this compound may be too high, exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Immediately cease dosing and provide supportive care to the affected animals.
-
Review the dose levels used and compare them with any available preclinical data for similar compounds.
-
Conduct a dose de-escalation study to identify a better-tolerated dose.
-
Consider the formulation and vehicle used, as they can influence the inhibitor's bioavailability and toxicity.
-
Perform a thorough necropsy and histopathological analysis of tissues from the affected animals to identify any target organs of toxicity.
-
Issue 2: No Apparent Efficacy at Well-Tolerated Doses
-
Possible Cause: The doses of this compound administered may be too low to achieve the necessary therapeutic exposure at the target site.
-
Troubleshooting Steps:
-
Verify the biological activity of the inhibitor in vitro before proceeding with further in vivo studies.
-
Conduct pharmacokinetic (PK) studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model. This will help to correlate the administered dose with the plasma and tissue concentrations of the compound.
-
If PK data suggests poor exposure, consider optimizing the formulation or the route of administration.
-
If exposure is adequate, consider a dose-escalation efficacy study, carefully monitoring for any signs of toxicity as the dose is increased.
-
Data Presentation
Table 1: Representative Preclinical Toxicity Profile for a Novel MEK4 Inhibitor
| Parameter | Observation | Citation(s) |
| Acute Toxicity | Well-tolerated in single-dose escalation studies in rodents. | [10] |
| Clinical Observations | No significant adverse clinical signs (e.g., changes in body weight, behavior, or food consumption) noted at anticipated therapeutic doses. | [6][7][8] |
| Target Organ Toxicity | No specific target organs of toxicity identified in initial preclinical assessments of newer MEK4 inhibitors. | [3][4][5] |
| Genotoxicity | Typically assessed in a standard battery of in vitro and in vivo assays as part of formal IND-enabling toxicology studies. | [10] |
Note: This table provides a summary of expected observations for a novel, selective MEK4 inhibitor based on publicly available information for compounds like HRX-215 and HRX-0233. Specific quantitative data (e.g., NOAEL, LD50) would be generated in formal GLP toxicology studies.
Experimental Protocols
Protocol: Dose Range-Finding (DRF) Study in Rodents
-
Animal Model: Select a suitable rodent species (e.g., mice or rats) relevant to the disease model.[10]
-
Grouping: Assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group. The number of animals per group will depend on the study design but is typically small in a DRF study.
-
Dose Selection: Select a range of doses based on in vitro potency and any available preliminary in vivo data. Doses should be escalated, for example, in a geometric progression.
-
Administration: Administer this compound as a single dose via the intended clinical route (e.g., oral gavage, intravenous injection).[10]
-
Clinical Observations: Monitor the animals frequently for clinical signs of toxicity, including changes in appearance, behavior, body weight, and any signs of pain or distress. Observations are typically more frequent in the hours immediately following dosing and then daily for a set period (e.g., 7-14 days).[10]
-
Endpoint: The primary endpoint is the identification of the MTD.[10] At the end of the observation period, a full necropsy should be performed, and selected tissues may be collected for histopathological analysis to identify any potential target organs of toxicity.
-
Data Analysis: Analyze the data to determine the dose-response relationship for any observed toxicities and to establish a safe dose range for subsequent studies.
Visualizations
Caption: MEK4 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for preclinical toxicity assessment of this compound.
Caption: Logical troubleshooting guide for unexpected in vivo toxicity.
References
- 1. What are MKK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HepaRegeniX Doses First Patient in Phase Ib Trial with Small Molecule Inhibitor HRX-215 to Promote Liver Regeneration - BioSpace [biospace.com]
- 4. HepaRegeniX publishes data for its first-in-class MKK4 inhibitor HRX-215 for the treatment of acute and chronic liver diseases in Cell - BioSpace [biospace.com]
- 5. HepaRegeniX publishes data for its first-in-class MKK4 [globenewswire.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicology | MuriGenics [murigenics.com]
dealing with MEK4 inhibitor-1 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MEK4 inhibitor-1. Our aim is to help you overcome common challenges, particularly precipitation in aqueous solutions, and to provide clear protocols for its use.
Troubleshooting Guide: Dealing with this compound Precipitation
Precipitation of this compound in aqueous solutions is a common issue that can impact experimental results. This guide provides a systematic approach to diagnosing and resolving these problems.
Question: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/cell culture medium. What should I do?
Answer:
Precipitation upon dilution of a DMSO stock into an aqueous solution is a frequent challenge with hydrophobic small molecules like this compound. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, up to 125 mg/mL.[1] For best results, use fresh, anhydrous (hygroscopic) DMSO, as absorbed water can negatively impact solubility.[1]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO.
Q5: My inhibitor seems to be precipitating over time in my cell culture incubator. What could be the cause?
A5: This could be due to several factors:
-
Evaporation: Increased concentration of the inhibitor in the medium due to evaporation from the culture plate. Ensure proper humidification of your incubator.
-
Temperature fluctuations: While incubators are generally stable, temperature shifts can affect solubility.
-
Interaction with media components: Serum proteins or other components in the media can sometimes interact with the compound, leading to precipitation over longer incubation times.
Data Presentation
Table 1: this compound Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO to dissolve 1 mg of this compound | Volume of DMSO to dissolve 5 mg of this compound | Volume of DMSO to dissolve 10 mg of this compound |
| 1 mM | 3.4329 mL | 17.1644 mL | 34.3289 mL |
| 5 mM | 0.6866 mL | 3.4329 mL | 6.8658 mL |
| 10 mM | 0.3433 mL | 1.7164 mL | 3.4329 mL |
| 20 mM | 0.1716 mL | 0.8582 mL | 1.7164 mL |
| 50 mM | 0.0687 mL | 0.3433 mL | 0.6866 mL |
| 100 mM | 0.0343 mL | 0.1716 mL | 0.3433 mL |
Data is derived from the datasheet provided by MedchemExpress.[2][3]
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of the inhibitor. For example, to prepare a 10 mM stock solution, use 1 mg of the inhibitor.
-
Add the appropriate volume of anhydrous DMSO to the inhibitor powder. For 1 mg to make a 10 mM stock, add 0.3433 mL of DMSO.[2][3]
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming (to no more than 40°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: MEK4 Kinase Assay (General Protocol)
This protocol provides a general workflow for an in vitro MEK4 kinase assay using a luminescent ADP-Glo™ format.
MEK4 Signaling Pathway
Caption: Simplified MEK4 signaling pathway and the point of inhibition.
Materials:
-
Recombinant human MEK4 enzyme
-
Inactive JNK1 substrate
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 384-well plates
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound DMSO stock solution to achieve the desired final concentrations for the assay.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of kinase reaction buffer containing the MEK4 enzyme and the inactive JNK1 substrate to each well of a 384-well plate.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add 5 µL of kinase reaction buffer containing ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for MEK4.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect ADP Formation:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence:
-
Read the plate using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP generated and thus reflects the MEK4 kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the this compound and determine the IC₅₀ value.
-
Experimental Workflow for Kinase Assay
References
Validation & Comparative
Unveiling the Selectivity of MEK4 Inhibitor-1: A Comparative Guide for Researchers
For researchers in oncology and cell signaling, the precise targeting of kinases is paramount. This guide provides a detailed comparison of MEK4 Inhibitor-1, a novel and potent agent, against other members of the MEK kinase family. The data presented here, including quantitative analysis and detailed experimental protocols, offers valuable insights for scientists and drug development professionals engaged in the study of MAPK signaling pathways.
This compound, identified as compound 10e in the work of Bergman and colleagues, has emerged as a significant tool for investigating the role of MEK4 in pancreatic adenocarcinoma. With a reported IC50 value of 61 nM for MEK4, its potency is well-established. However, a critical aspect for its application as a selective chemical probe is its cross-reactivity profile against other closely related MEK family members. This guide summarizes the available data on the selectivity of this compound and provides the necessary experimental details to enable researchers to replicate and build upon these findings.
Comparative Inhibitory Activity of this compound across the MEK Family
To understand the selectivity of this compound, its inhibitory activity was assessed against a panel of MEK family members, including MEK1, MEK2, MEK3, MEK5, MEK6, and MEK7. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the inhibitor's potency for each kinase.
| Kinase Target | IC50 (nM) |
| MEK4 | 61 |
| MEK1 | >10,000 |
| MEK2 | >10,000 |
| MEK3 | >10,000 |
| MEK5 | >10,000 |
| MEK6 | >10,000 |
| MEK7 | >10,000 |
Data sourced from Bergman et al., ACS Med Chem Lett. 2021, 12 (10), 1559-1567.
The data clearly demonstrates the high selectivity of this compound for its primary target, with negligible activity observed against other MEK family members at concentrations up to 10,000 nM. This high degree of selectivity makes it an excellent tool for specifically probing MEK4 function in cellular and in vivo models.
MEK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MEK family of kinases (also known as MAP2K) are central components of these cascades, acting as upstream activators of the MAPK/ERK, JNK, and p38 pathways. Understanding the specific roles of each MEK isoform is critical for developing targeted therapies.
Figure 1. Simplified overview of the major MEK signaling pathways.
Experimental Workflow for Kinase Inhibition Profiling
The determination of the cross-reactivity of this compound was performed using a standardized in vitro kinase assay. The workflow for this type of experiment is outlined below.
Figure 2. General workflow for determining kinase inhibitor IC50 values.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The inhibitory activity of this compound against the panel of MEK kinases was determined using the ADP-Glo™ Kinase Assay (Promega). This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human MEK kinases (MEK1, MEK2, MEK3, MEK4, MEK5, MEK6, MEK7)
-
This compound (compound 10e)
-
Kinase-specific substrates (e.g., inactive downstream kinases)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: A 10-point serial dilution of this compound was prepared in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Kinase Reaction Mixture: For each MEK kinase, a reaction mixture was prepared containing the specific kinase and its corresponding substrate in the assay buffer.
-
Assay Plate Preparation: 2.5 µL of the kinase reaction mixture was dispensed into each well of a 384-well plate.
-
Inhibitor Addition: 25 nL of the serially diluted this compound or DMSO (vehicle control) was transferred to the assay plate. The plate was incubated at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiation of Kinase Reaction: 2.5 µL of a solution containing ATP (at a concentration near the Km for each respective kinase) was added to each well to initiate the kinase reaction. The final reaction volume was 5 µL. The reaction was allowed to proceed at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction was in the linear range.
-
Termination of Kinase Reaction and ATP Depletion: 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Detection: 10 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction. The plate was incubated at room temperature for 30-60 minutes.
-
Data Acquisition: The luminescence of each well was measured using a plate-reading luminometer.
-
Data Analysis: The luminescence data was normalized to the vehicle (DMSO) and no-enzyme controls. The normalized data was then plotted against the logarithm of the inhibitor concentration, and the IC50 values were determined by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
This detailed guide provides researchers with the essential information to understand and utilize this compound as a selective tool for studying MEK4 signaling. The high selectivity, coupled with the provided experimental framework, should facilitate further investigations into the specific roles of MEK4 in health and disease.
Validating the Anti-Metastatic Effect of MEK4 Inhibitor-1 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains the primary driver of cancer-related mortality, underscoring the urgent need for effective anti-metastatic therapies. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are frequently dysregulated in cancer and play a crucial role in tumor progression and metastasis.[1][2] Mitogen-activated protein kinase kinase 4 (MEK4), also known as MKK4, is a key component of the MAPK signaling cascade that activates both the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[3] Overexpression of MEK4 has been linked to aggressive and metastatic cancers, including prostate, ovarian, and triple-negative breast cancer, making it a compelling target for therapeutic intervention.[3]
This guide provides a comparative analysis of a novel investigational agent, MEK4 inhibitor-1, against other known MEK inhibitors with demonstrated anti-metastatic effects in vivo. While specific in vivo data for "this compound" is not yet publicly available, this document will project its potential efficacy based on its potent in vitro activity (IC50 = 61 nM against pancreatic adenocarcinoma) and the established role of the MEK4 pathway in metastasis. We will compare this projected performance with experimental data from other MEK inhibitors that have been evaluated in preclinical in vivo models.
The MEK4 Signaling Pathway in Metastasis
The MEK4 signaling cascade is a critical regulator of cellular responses to stress, inflammatory cytokines, and growth factors. Its activation can promote cell survival, invasion, and migration, all of which are hallmark processes of metastasis. The pathway is initiated by upstream kinases (MAP3Ks) that phosphorylate and activate MEK4. Activated MEK4, in turn, dually phosphorylates and activates JNK and p38 MAPKs. These downstream kinases then phosphorylate a variety of transcription factors and other proteins that modulate gene expression programs associated with metastatic progression.
Figure 1: Simplified MEK4 signaling pathway leading to metastasis and the point of intervention for this compound.
In Vivo Validation of Anti-Metastatic Effects: A Comparative Analysis
The anti-metastatic potential of a therapeutic agent is critically assessed using in vivo models that recapitulate the metastatic cascade.[4] Common models include experimental metastasis assays, where cancer cells are introduced directly into circulation, and spontaneous metastasis models, which arise from a primary tumor.[4][5] The following table summarizes the reported in vivo anti-metastatic efficacy of several MEK inhibitors, providing a benchmark for the projected performance of this compound.
| Inhibitor | Target | Cancer Model | In Vivo Model | Key Findings | Reference |
| This compound (Projected) | MEK4 | Pancreatic, Breast, Prostate Cancer | Xenograft/Syngeneic Metastasis Models | Expected to significantly reduce metastatic burden (e.g., lung, liver nodules) by inhibiting invasion and survival of disseminated tumor cells. | N/A |
| Trametinib | MEK1/2 | KRAS-mutated Gastric Cancer | Orthotopic Syngeneic Model | Suppressed tumor development, angiogenesis, and liver metastasis. | [6] |
| E6201 | MEK1 | Triple-Negative Breast Cancer (TNBC) | Experimental and Spontaneous Metastasis Models | Inhibited lung metastasis and prolonged survival of xenograft-bearing mice. | [7] |
| PD0325901 | MEK1/2 | Neurofibromatosis Type 1 (MPNST) | Xenograft Model | Reduced proliferation in tumors and prolonged survival of mice with human MPNST cell implants. | [8] |
| Selumetinib (AZD6244) | MEK1/2 | KRAS G12C-driven Lung Cancer | Genetically Engineered Mouse Model | Increased efficacy of chemotherapy and progression-free survival. | [9] |
| Cobimetinib | MEK1/2 | BRAF V600-mutant Melanoma | Preclinical Models | Demonstrated robust antitumor effect in combination with a PI3K inhibitor. | [10] |
Experimental Protocols for In Vivo Metastasis Assays
To ensure rigorous and reproducible evaluation of anti-metastatic compounds, standardized experimental protocols are essential. Below is a detailed methodology for a typical experimental metastasis assay used to validate the efficacy of a compound like this compound.
Objective:
To evaluate the effect of this compound on the formation of metastatic nodules in a murine model.
Materials:
-
Cell Line: A highly metastatic cancer cell line (e.g., MDA-MB-231 for breast cancer, B16-F10 for melanoma) engineered to express a reporter gene (e.g., Luciferase or GFP) for in vivo imaging.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old.
-
Test Article: this compound, formulated in a suitable vehicle.
-
Vehicle Control: The formulation vehicle without the active compound.
-
Positive Control (Optional): A known anti-metastatic agent (e.g., a MEK1/2 inhibitor like Trametinib).
-
Equipment: In vivo imaging system (IVIS), instruments for intravenous injection, cell culture supplies, and necropsy tools.
Procedure:
-
Cell Preparation: Culture the selected metastatic cancer cell line to ~70-80% confluency. Harvest the cells using a non-enzymatic dissociation solution, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Animal Acclimatization and Grouping: Allow mice to acclimatize for at least one week. Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control), with a typical group size of 8-10 animals.
-
Tumor Cell Inoculation: Anesthetize the mice and inject 1 x 10^6 cells in 100 µL intravenously via the lateral tail vein. This procedure primarily induces lung metastases.[11]
-
Treatment Administration: Begin treatment with this compound and control agents at a predetermined schedule (e.g., daily oral gavage) starting 24 hours post-cell injection. Monitor animal weight and general health throughout the study.
-
In Vivo Imaging: Monitor the progression of metastasis weekly using an in vivo imaging system to quantify the bioluminescent or fluorescent signal in the target organs (e.g., lungs).
-
Endpoint and Tissue Collection: Euthanize the mice at a defined endpoint (e.g., 4-6 weeks after cell injection or when control animals show signs of significant tumor burden). Perfuse the lungs with India ink or Bouin's fixative to facilitate the visualization and counting of surface metastatic nodules. Excise the lungs and other relevant organs (liver, spleen, etc.).
-
Data Analysis:
-
Quantify the number of metastatic nodules on the lung surface.
-
Perform histological analysis (H&E staining) to confirm the presence of micrometastases.
-
Analyze the in vivo imaging data to determine the metastatic burden over time.
-
Statistically compare the results between the treatment and control groups.
-
Figure 2: Workflow for an in vivo experimental metastasis assay to validate the efficacy of this compound.
Conclusion and Future Directions
The inhibition of the MEK4 signaling pathway represents a promising strategy for the treatment of metastatic cancer. Based on its potent in vitro activity and the critical role of MEK4 in metastasis, this compound is projected to demonstrate significant anti-metastatic efficacy in vivo. Comparative analysis with established MEK1/2 inhibitors, such as Trametinib and Selumetinib, will be crucial in defining its therapeutic potential. Rigorous preclinical evaluation using standardized in vivo metastasis models, as outlined in this guide, will be the next essential step in validating the anti-metastatic effects of this compound and advancing its development as a novel cancer therapeutic. Further studies should also explore potential synergistic effects when combined with other targeted therapies or standard-of-care chemotherapies to overcome potential resistance mechanisms.
References
- 1. Metastasis and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. MEK inhibition suppresses metastatic progression of KRAS-mutated gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor and anti-metastasis efficacy of E6201, a MEK1 inhibitor, in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK inhibition exhibits efficacy in human and mouse neurofibromatosis tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MEK inhibitors and their potential in the treatment of advanced melanoma: the advantages of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different MEK4 inhibitor compounds
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the selection of a potent and selective MEK4 inhibitor is a critical decision. This guide provides a head-to-head comparison of different MEK4 inhibitor compounds, supported by experimental data to inform preclinical research and development.
Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4, is a dual-specificity kinase that plays a pivotal role in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[1][2] These pathways are integral to cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of MEK4 has been implicated in the progression and metastasis of various cancers, including prostate, pancreatic, and lung cancer, making it a compelling therapeutic target.[3][4][5]
This guide focuses on a selection of notable MEK4 inhibitors, presenting their biochemical potency, selectivity, and cellular activity.
Quantitative Data Comparison
The following tables summarize the performance of various MEK4 inhibitor compounds based on publicly available data.
Table 1: Biochemical Potency and Selectivity of MEK4 Inhibitors
| Compound | MEK4 IC50 (nM) | Selectivity Profile |
| Darizmetinib (HRX215) | 20[6][7] | >100-fold selective against JNK1, BRAF, and MKK7.[6][7] |
| Compound 6ff (3-arylindazole) | Potent and selective[3][8] | At least 150-fold more potent against MEK4 than any other MEK kinase.[3] |
| HRX-0233 | Potent and selective[9] | Synergistic with RAS inhibitors in KRAS-mutant cancers.[9] |
| Genistein | 400[2] | Inhibits MEK/ERK and JNK signaling pathways.[10] |
Table 2: Cellular Activity of MEK4 Inhibitors
| Compound | Cell-Based Assay | Observed Effect |
| Darizmetinib (HRX215) | JNK Phosphorylation | Reduces LPS-induced p-MKK4 levels in PBMCs.[11] |
| Compound 6ff (3-arylindazole) | Not specified | |
| HRX-0233 | Cell Viability in KRAS-mutant cancer cells | Synergistic effect with KRAS inhibitors, leading to tumor shrinkage in vivo.[5] |
| Genistein | Cell Viability (SK-MEL-28 cells) | IC50 of 14.5 µM; induces apoptosis and inhibits cell migration and invasion.[10] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the MEK4 signaling pathway and a typical experimental workflow for evaluating MEK4 inhibitors.
Caption: The MEK4 signaling cascade.
Caption: A typical workflow for MEK4 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the characterization of MEK4 inhibitors.
ADP-Glo™ Kinase Assay
This biochemical assay is widely used to determine the potency of kinase inhibitors by quantifying the amount of ADP produced in a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[12][13][14]
Protocol Outline:
-
Kinase Reaction: Recombinant MEK4 enzyme is incubated with a substrate (e.g., a non-active kinase like JNK1) and ATP in a kinase reaction buffer. The inhibitor compound at various concentrations is included in the reaction.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value, the concentration of inhibitor required to inhibit 50% of MEK4 activity, is calculated from a dose-response curve.[12][15]
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess the effect of inhibitor compounds on cell proliferation and viability.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[16][17][18]
Protocol Outline:
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with the MEK4 inhibitor at various concentrations for a specified period (e.g., 72 hours).
-
Reagent Incubation: MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan.
-
Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined.[16][17]
Western Blotting for Phospho-JNK
This immunoassay is used to detect the phosphorylation status of JNK, a direct downstream target of MEK4, to confirm the inhibitor's mechanism of action in a cellular context.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of JNK (p-JNK) and total JNK.
Protocol Outline:
-
Cell Lysis: Cells treated with the MEK4 inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated on an SDS-PAGE gel and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for p-JNK. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The same membrane can be stripped and re-probed with an antibody for total JNK as a loading control.
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Data Analysis: The band intensities for p-JNK are normalized to total JNK to determine the extent of inhibition of JNK phosphorylation.[19][20][21]
References
- 1. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Darizmetinib (HRX215, HRX0215) | MKK4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. US11370770B2 - 3-arylindazoles as selective MEK4 inhibitors - Google Patents [patents.google.com]
- 9. HRX-0233|CAS 2409140-12-9|DC Chemicals [dcchemicals.com]
- 10. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. eastport.cz [eastport.cz]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. researchgate.net [researchgate.net]
- 20. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Assessing the Kinome-Wide Impact of MEK4 Inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of MEK4 inhibitor-1, a novel and potent inhibitor of Mitogen-activated protein kinase kinase 4 (MEK4), a key signaling protein implicated in various cancers, particularly pancreatic adenocarcinoma.[1] This document will objectively compare the performance of this compound with alternative MEK4 inhibitors, presenting supporting experimental data to aid in research and drug development decisions.
Introduction to MEK4 Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Within these cascades, the MEK family of kinases acts as a critical node. While MEK1 and MEK2 have been extensively studied and targeted therapeutically, other MEK family members, including MEK4 (also known as MKK4 or MAP2K4), are emerging as important targets in oncology.[2] MEK4 is a dual-specificity kinase that activates both JNK and p38 MAP kinases in response to cellular stress and mitogenic signals.[3] Its overexpression has been linked to the progression of several cancers, making the development of selective MEK4 inhibitors a promising therapeutic strategy.[2][3]
This compound: Potency and Selectivity
This compound (also known as compound 15o in associated literature) is a novel, potent, and selective inhibitor of MEK4 with a reported half-maximal inhibitory concentration (IC50) of 61 nM in biochemical assays.[1] Its development was part of a targeted campaign to generate specific tool compounds for studying MEK4's role in disease.[2]
To assess its selectivity across the human kinome, this compound was subjected to a kinome-wide scan using the DiscoverX KINOMEscan platform. This competitive binding assay measures the thermodynamic dissociation constant (Kd) to provide a true measure of inhibitor affinity, independent of ATP concentration. The results of a scan against 97 kinases at a 10 µM concentration revealed that this compound demonstrates a notable degree of selectivity.[2]
Kinome Scan Profile of this compound (Compound 15o)
At a concentration of 10 µM, compound 15o inhibited 28 out of 97 kinases by 80% or more.[2] The primary off-target hits belonged to the Tyrosine Kinase (TK), Tyrosine Kinase-Like (TKL), and Serine/Threonine Kinase (STE) families.[2] Notably, it did not significantly inhibit the closely related kinases ERK1, BRAF, or RAF. However, it did show inhibitory activity against the downstream kinases JNK1, JNK2, and JNK3.[2] This profile suggests that while this compound is a potent MEK4 antagonist, its effects on the broader kinome, particularly the JNK pathway, should be considered in experimental design and data interpretation.
Comparison with Alternative MEK4 Inhibitors
The landscape of MEK4 inhibitors includes several other compounds with varying degrees of potency and selectivity. The following table summarizes the biochemical potency of this compound in comparison to other known MEK4 inhibitors.
| Inhibitor Name | Target(s) | IC50 (nM) for MEK4 | Additional Information |
| This compound (Compound 15o) | MEK4 | 61 | Novel inhibitor with activity against pancreatic adenocarcinoma.[1] |
| Darizmetinib (HRX215) | MKK4 (MEK4) | 20 | First-in-class, selective inhibitor with over 100-fold selectivity against JNK1, BRAF, and MKK7.[4][5] |
| HRX-0233 | MAP2K4 (MKK4) | Potent and selective | Synergistic with RAS inhibitors in KRAS-mutant cancers.[6][7][8] |
| Compound 10e | MEK4 | 83 | A related analog of this compound with a different substitution pattern.[9] |
| 3-Arylindazole 7 | MEK4 | 190 | Identified from a high-throughput screen with 30- to 60-fold selectivity over MKK1.[9] |
| BSJ-04-122 | MKK4/MKK7 | 4 (for MKK4) | A dual MKK4/7 inhibitor.[9] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for assessing MEK4 inhibition, the following diagrams are provided.
Caption: A simplified diagram of the MEK4 signaling cascade.
Caption: A generalized workflow for assessing kinome-wide inhibitor selectivity.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from methodologies used in the characterization of novel MEK4 inhibitors.[2]
1. Reagents and Materials:
-
Recombinant active full-length human MEK4 (e.g., from Carna Biosciences).
-
Recombinant inactive full-length human JNK1 (or other suitable substrate).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
This compound stock solution (in DMSO).
-
384-well white assay plates.
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing MEK4 and its substrate (e.g., JNK1) in Assay Buffer. The final concentrations of enzyme and substrate should be optimized for linear reaction kinetics.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for MEK4.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Multiplexed Inhibitor Bead (MIB) Mass Spectrometry for Kinome Profiling
This protocol provides a general framework for assessing the kinome-wide selectivity of an inhibitor in a cellular context.
1. Reagents and Materials:
-
Multiplexed Inhibitor Beads (a mixture of broad-spectrum kinase inhibitors covalently coupled to Sepharose beads).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 1 mM Na₃VO₄, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with adjusted salt concentrations as needed.
-
Elution Buffer: 0.5% SDS, 1% β-mercaptoethanol in 100 mM Tris-HCl.
-
Reagents for protein digestion (e.g., trypsin) and mass spectrometry analysis.
2. Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle (DMSO) for the desired time.
-
Harvest and lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Incubate a defined amount of protein lysate (e.g., 1-5 mg) with equilibrated MIBs overnight at 4°C with gentle rotation.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads using Elution Buffer.
-
Prepare the eluted proteins for mass spectrometry. This typically involves protein precipitation, reduction, alkylation, and tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the captured kinases using appropriate proteomics software (e.g., MaxQuant).
-
Compare the relative abundance of each kinase in the inhibitor-treated sample versus the vehicle control to determine the inhibitor's selectivity profile.
Conclusion
This compound is a valuable tool for investigating the biological functions of MEK4. Its high potency and well-characterized (though not absolute) selectivity make it a suitable probe for cellular and in vivo studies. When using this inhibitor, it is crucial to consider its potential off-target effects, particularly on the JNK signaling pathway. This comparative guide provides the necessary data and protocols to enable researchers to effectively utilize this compound and interpret the resulting data in the broader context of kinome-wide interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Darizmetinib (HRX215, HRX0215) | MKK4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. HRX-0233 | MAP2K4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. HRX-0233|CAS 2409140-12-9|DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Guide to Handling MEK4 Inhibitor-1
Essential safety protocols and operational guidance for researchers and drug development professionals working with MEK4 Inhibitor-1, a novel compound investigated for its potential in treating pancreatic adenocarcinoma. This document provides critical information on personal protective equipment (PPE), handling procedures, storage, and disposal to ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
The safe handling of potent research chemicals like this compound is paramount. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following guidance is based on the SDS for the closely related "MEK4 inhibitor 15o" and general best practices for handling hazardous laboratory chemicals.[1] Researchers should always consult their institution's safety protocols and conduct a thorough risk assessment before beginning any experiment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.[2] This includes protection against inhalation, skin contact, and eye exposure.[1][3]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. Double gloving is recommended when handling concentrated solutions. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Avoids inhalation of dust or aerosols.[1] A NIOSH-approved respirator may be necessary for certain procedures.[2] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Avoid generating dust and aerosols.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1] |
| Storage (Powder) | Store at -20°C in a tightly sealed container in a cool, well-ventilated area.[1][4] |
| Storage (in Solvent) | Store at -80°C.[1][4] |
| Incompatibilities | Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb spill with inert material and collect in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
MEK4 Signaling Pathway
MEK4 (also known as MKK4 or MAP2K4) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6] This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis (programmed cell death).[6] MEK4 is activated by upstream kinases (MAP3Ks) and in turn phosphorylates and activates downstream kinases, primarily JNK and p38 MAPK.[6][7] this compound is designed to block this signaling pathway, which has been implicated in the progression of certain cancers, including pancreatic adenocarcinoma.[4][8]
Caption: Simplified MEK4 signaling pathway and the point of intervention for this compound.
References
- 1. MEK4 inhibitor 15o|MSDS [dcchemicals.com]
- 2. gerpac.eu [gerpac.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitogen-activated protein kinase kinase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
